molecular formula C17H19N3O2S2 B12886048 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(2-thienyl)ethyl]- CAS No. 651307-18-5

5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(2-thienyl)ethyl]-

Cat. No.: B12886048
CAS No.: 651307-18-5
M. Wt: 361.5 g/mol
InChI Key: FQLGBXUANVGICN-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide is a complex organic compound that features a combination of isoquinoline, sulfonamide, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide likely involves multiple steps:

    Formation of Isoquinoline Derivative: Starting with isoquinoline, sulfonation can be achieved using reagents like chlorosulfonic acid to introduce the sulfonamide group.

    Thiophene Introduction: The thiophene moiety can be introduced via a Friedel-Crafts acylation reaction, using thiophene and an appropriate acyl chloride.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions could occur at the aminoethyl group, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Aminoethyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential as a ligand in biochemical assays.

    Medicine: Possible therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The isoquinoline and sulfonamide groups are known to interact with various biological molecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide: Similar structure but with a phenyl group instead of thiophene.

    N-(2-Aminoethyl)-N-(2-(furan-2-yl)ethyl)isoquinoline-5-sulfonamide: Similar structure but with a furan group instead of thiophene.

Uniqueness

The presence of the thiophene moiety in N-(2-Aminoethyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide may confer unique electronic properties, potentially enhancing its reactivity or binding affinity in biological systems.

Properties

CAS No.

651307-18-5

Molecular Formula

C17H19N3O2S2

Molecular Weight

361.5 g/mol

IUPAC Name

N-(2-aminoethyl)-N-(2-thiophen-2-ylethyl)isoquinoline-5-sulfonamide

InChI

InChI=1S/C17H19N3O2S2/c18-8-11-20(10-7-15-4-2-12-23-15)24(21,22)17-5-1-3-14-13-19-9-6-16(14)17/h1-6,9,12-13H,7-8,10-11,18H2

InChI Key

FQLGBXUANVGICN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N(CCC3=CC=CS3)CCN

Origin of Product

United States

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